molecular formula C7H10ClNO B068206 7-Chloro-6-oxoheptanenitrile CAS No. 172607-43-1

7-Chloro-6-oxoheptanenitrile

Cat. No.: B068206
CAS No.: 172607-43-1
M. Wt: 159.61 g/mol
InChI Key: BAWFFRRERSEQTJ-UHFFFAOYSA-N
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Description

7-Chloro-6-oxoheptanenitrile (C₇H₁₀ClNO) is a nitrile derivative featuring a seven-carbon chain with a chlorine atom at position 7, a ketone group at position 6, and a nitrile group at the terminal position. Its molecular weight is 159.6134 g/mol, and its IUPAC name reflects the positions of the functional groups: this compound . The compound’s SMILES string (ClCC(=O)CCCCC#N) and InChIKey (BAWFFRRERSEQTJ-UHFFFAOYSA-N) provide unambiguous structural identification .

The chlorine substituent further enhances its utility in substitution reactions. However, its biochemical and industrial applications remain understudied compared to simpler nitrile derivatives.

Properties

CAS No.

172607-43-1

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

7-chloro-6-oxoheptanenitrile

InChI

InChI=1S/C7H10ClNO/c8-6-7(10)4-2-1-3-5-9/h1-4,6H2

InChI Key

BAWFFRRERSEQTJ-UHFFFAOYSA-N

SMILES

C(CCC(=O)CCl)CC#N

Canonical SMILES

C(CCC(=O)CCl)CC#N

Synonyms

Heptanenitrile, 7-chloro-6-oxo-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-7-chloroheptanenitrile can be achieved through several methods. One common approach involves the reaction of 7-chloroheptanenitrile with an oxidizing agent to introduce the ketone group at the 6th position. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods

In an industrial setting, the production of 6-Oxo-7-chloroheptanenitrile may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-7-chloroheptanenitrile undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-oxoheptanoic acid.

    Reduction: Formation of 6-hydroxy-7-chloroheptanenitrile.

    Substitution: Formation of 7-methoxyheptanenitrile or 7-cyanoheptanenitrile.

Scientific Research Applications

6-Oxo-7-chloroheptanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxo-7-chloroheptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations, influencing the compound’s reactivity and biological activity. The chlorine atom can also play a role in modulating the compound’s properties through electronic effects.

Comparison with Similar Compounds

Key Observations :

  • The ketone group in this compound increases polarity compared to its halogen-only analogs, likely enhancing solubility in polar solvents.
  • Molecular weight escalates with halogen size (Cl < Br < I), impacting volatility and melting points.

Halogen Reactivity

  • Nucleophilic Substitution : The bromo and iodo analogs exhibit higher reactivity in SN2 reactions due to the superior leaving-group ability of Br⁻ and I⁻ compared to Cl⁻. However, steric hindrance from the ketone in this compound may reduce substitution efficiency .
  • Halogen Exchange : demonstrates that 7-bromoheptanenitrile undergoes iodide substitution (via NaI), yielding 7-iodoheptanenitrile . A similar approach could theoretically synthesize the chloro analog, though the ketone may necessitate modified conditions.

Functional Group Interactions

  • Ketone Reactivity : The ketone in this compound enables reactions unavailable to the bromo/iodo analogs, such as condensation (e.g., hydrazone formation) or reductions to secondary alcohols.
  • Nitrile Stability : The electron-withdrawing effects of Cl and the ketone may stabilize the nitrile group against hydrolysis compared to simpler nitriles.

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